Bienvenue dans la boutique en ligne BenchChem!

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Lipophilicity LogP Membrane permeability

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1341565-33-0) is a disubstituted 1,2,4-oxadiazole building block bearing a 2,2,2-trifluoroethyl substituent at the 5-position and a carboxylic acid at the 3-position of the heterocyclic ring. The compound has a molecular weight of 196.08 g/mol and a molecular formula of C5H3F3N2O3.

Molecular Formula C5H3F3N2O3
Molecular Weight 196.08 g/mol
Cat. No. B13067598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC5H3F3N2O3
Molecular Weight196.08 g/mol
Structural Identifiers
SMILESC(C1=NC(=NO1)C(=O)O)C(F)(F)F
InChIInChI=1S/C5H3F3N2O3/c6-5(7,8)1-2-9-3(4(11)12)10-13-2/h1H2,(H,11,12)
InChIKeyJXOABGOVHJNDKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid: Procurement-Relevant Physicochemical Profile and Scaffold Context


5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1341565-33-0) is a disubstituted 1,2,4-oxadiazole building block bearing a 2,2,2-trifluoroethyl substituent at the 5-position and a carboxylic acid at the 3-position of the heterocyclic ring. The compound has a molecular weight of 196.08 g/mol and a molecular formula of C5H3F3N2O3 [1]. Its computed XLogP3 is 1.4, and it possesses one hydrogen bond donor and eight hydrogen bond acceptor sites, with a topological polar surface area of 76.2 Ų [1]. The fraction of sp3-hybridized carbons (Fsp3) is 0.4, reflecting the saturation introduced by the –CH2CF3 side chain . The 1,2,4-oxadiazole scaffold is one of the most extensively explored heterocycles in both medicinal chemistry and agrochemical discovery [2], and the trifluoroethyl motif has emerged as a valuable pharmacophore due to its ability to modulate lipophilicity, metabolic stability, and electronic properties [3].

Why 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid Cannot Be Interchanged with Generic 1,2,4-Oxadiazole-3-carboxylic Acid Analogs


1,2,4-Oxadiazole-3-carboxylic acid derivatives are not freely interchangeable because the substituent at the 5-position exerts a first-order influence on three critical procurement-relevant properties: lipophilicity (LogP), electronic modulation of the carboxylic acid (pKa), and metabolic stability. A systematic comparison of matched molecular pairs across the AstraZeneca compound collection demonstrated that even regioisomeric variation (1,2,4- vs. 1,3,4-oxadiazole) produces an order-of-magnitude difference in log D, along with significant divergence in metabolic stability, hERG inhibition, and aqueous solubility [1]. Within the 1,2,4-oxadiazole series, replacing the –CH2CF3 group with a methyl group (5-methyl-1,2,4-oxadiazole-3-carboxylic acid, CAS 19703-92-5) reduces the XLogP3 from 1.4 to 0.4 [2], a shift of one full log unit that alters membrane permeability, formulation behavior, and biological distribution. Conversely, substituting the trifluoroethyl chain with a trifluoromethyl group eliminates the methylene spacer, changing both the electronic withdrawal pattern and the conformational flexibility of the side chain. These quantitative physicochemical differences mean that generic substitution without experimental validation risks altering lead optimization trajectories or synthetic intermediate reactivity in ways that are not predictable from scaffold identity alone.

Quantitative Differentiation Evidence for 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid Versus Closest Analogs


Lipophilicity Advantage: +1.0 Log Unit Higher Than the Non-Fluorinated 5-Methyl Analog

The target compound exhibits an XLogP3 of 1.4 [1], compared to an XLogP3 of 0.4 for the non-fluorinated 5-methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS 19703-92-5) [2]. This represents a difference of +1.0 log unit, corresponding to an approximately 10-fold higher partition coefficient. A vendor-reported LogP of 1.30 (Fluorochem) corroborates this value . The trifluoroethyl group is a well-established lipophilicity-enhancing motif in medicinal chemistry, conferring predictable and tunable increases in log D relative to non-fluorinated alkyl substituents [3].

Lipophilicity LogP Membrane permeability Drug design

Enhanced sp3 Character (Fsp3 = 0.40) Versus 5-Methyl Analog (Fsp3 = 0.25) Improves Developability Profile

The target compound has an Fsp3 (fraction of sp3-hybridized carbons) of 0.40 as reported by Fluorochem , compared to an Fsp3 of 0.25 for 5-methyl-1,2,4-oxadiazole-3-carboxylic acid [1]. The –CH2CF3 side chain introduces one additional sp3 carbon relative to the –CH3 group. Higher Fsp3 values have been correlated in multiple large-scale analyses with improved aqueous solubility, reduced crystalline packing efficiency, and lower promiscuity in biological assays—all attributes that favor progression from hit to lead in drug discovery campaigns [2].

Fsp3 Solubility Developability Molecular complexity

Electronic Modulation of Carboxylic Acid pKa: Trifluoroethyl Lowers Acidity Relative to Unsubstituted but Maintains Physiological Ionization

The electron-withdrawing nature of the –CH2CF3 group modulates the pKa of the C3-carboxylic acid. While no experimental pKa has been reported specifically for this compound, class-level structure–activity data indicate that electron-withdrawing 5-substituents on 1,2,4-oxadiazole-3-carboxylic acids lower the carboxylic acid pKa into the range of approximately 2.6–3.1, compared to approximately 4.5 for the unsubstituted parent 1,2,4-oxadiazole-3-carboxylic acid . For comparison, 5-(3-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, bearing a similarly inductive electron-withdrawing aryl group, has a reported pKa of approximately 2.8–3.1 . The trifluoroethyl group, with its strong –I effect transmitted through the oxadiazole ring, is expected to produce a comparable or moderately stronger acidification. By contrast, the 5-methyl analog (electron-donating +I effect) is predicted to have a pKa closer to the unsubstituted baseline, reducing the fraction ionized at physiological pH [1].

pKa Electron-withdrawing Ionization Solubility

Metabolic Stability Conferred by the –CH2CF3 Motif: Class-Level Differentiation Over Non-Fluorinated Alkyl Analogs

The trifluoroethyl (–CH2CF3) group is recognized in medicinal chemistry as a privileged motif for enhancing metabolic stability. The strength of the C–F bond (approximately 485 kJ/mol vs. approximately 413 kJ/mol for C–H) renders the trifluoromethyl terminus resistant to cytochrome P450-mediated oxidative metabolism, a major clearance pathway for alkyl-substituted heterocycles [1]. The methylene spacer (–CH2–) in the target compound preserves conformational flexibility while the –CF3 terminus blocks ω-oxidation. In contrast, the 5-methyl analog is fully susceptible to CYP-mediated hydroxylation at the methyl group, potentially generating reactive intermediates or accelerating clearance [2]. Although no head-to-head microsomal stability data have been published for this specific compound pair, the metabolic advantage of –CH2CF3 over –CH3 is a well-precedented class-level phenomenon documented across multiple chemotypes [1][3].

Metabolic stability Trifluoroethyl C–F bond Oxidative metabolism

Procurement-Relevant Application Scenarios for 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid


Medicinal Chemistry Library Design: Fluorinated Oxadiazole Building Block for Fragment-Based and Lead-Optimization Programs

With an XLogP3 of 1.4 and Fsp3 of 0.40, this compound occupies a favorable region of drug-like physicochemical space for fragment elaboration or as a carboxylic acid capping group in lead optimization. The –CH2CF3 motif provides a metabolically stable lipophilic anchor [1], while the carboxylic acid enables standard amide coupling or esterification to explore SAR at the 3-position. The 1,2,4-oxadiazole scaffold is a validated bioisostere for ester and amide functionalities in drug design [2]. Procurement of this specific derivative, rather than the 5-methyl or 5-CF3 analog, is warranted when the design hypothesis requires intermediate lipophilicity combined with the conformational flexibility of the ethylene spacer and metabolic blockade at the terminal CF3 group.

Agrochemical Discovery: 1,2,4-Oxadiazole Core Intermediate for Novel Pesticide Candidates

The 1,2,4-oxadiazole scaffold has produced marketed agrochemicals including tioxazafen and flufenoxadiazam and is among the most extensively explored heterocycles in contemporary pesticide discovery [1]. The –CH2CF3 substituent enhances both environmental stability and lipophilicity, properties that are strongly correlated with improved cuticular penetration in foliar-applied agrochemicals [2]. The carboxylic acid at the 3-position provides a synthetic handle for generating diverse amide, ester, and heterocyclic derivatives. Researchers developing new fungicidal or herbicidal leads should prioritize this building block when structure–activity relationship exploration demands a fluorinated, metabolically resilient 5-substituent that is less electron-withdrawing than –CF3 but more lipophilic than –CH3.

19F NMR Probe Development and Biophysical Assay Design

The –CH2CF3 group contains three equivalent fluorine atoms, producing a strong, characteristic singlet in 19F NMR spectroscopy. This makes compounds bearing this motif valuable as 19F NMR probes for protein–ligand interaction studies, fragment-based screening, and in-cell NMR experiments [1]. The carboxylic acid functionality allows facile conjugation to amine-containing biomolecules or solid supports. Compared to the –CF3 analog, the –CH2CF3 group provides a distinct 19F chemical shift and reduced through-bond electronic effects on the oxadiazole ring, which can be advantageous for isolating the spectroscopic signal from binding-induced chemical shift perturbations. Procurement of this compound supports the growing use of 19F NMR in drug discovery as a label-free, high-sensitivity detection method.

Synthetic Methodology Development: Standardized Substrate for Oxadiazole Functionalization Protocols

The carboxylic acid group at the 3-position and the electronically tuned oxadiazole ring make this compound a useful benchmark substrate for developing and validating new synthetic methods—such as decarboxylative cross-coupling, amide bond formation under challenging conditions, or C–H functionalization of the oxadiazole ring. The trifluoroethyl group's strong inductive effect modulates the electron density of the heterocycle, providing a distinct reactivity profile compared to non-fluorinated or perfluoroalkyl analogs [1]. The compound is commercially available at 95% purity from multiple suppliers with batch-specific QC documentation (NMR, HPLC) [2], fulfilling the reproducibility requirements of methodology studies.

Quote Request

Request a Quote for 5-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.